Bienvenue dans la boutique en ligne BenchChem!

7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid

Aryl Hydrocarbon Receptor AhR agonism Cell-based reporter assay

Ensure experimental reproducibility with this rigorously characterized, selective human AhR agonist. Unlike generic core scaffolds, this compound's specific 4-chlorophenyl and 8-carboxylic acid substitution pattern delivers a unique pharmacological profile: potent AhR agonism (EC50 994 nM) with >116-fold selectivity over PXR. This validated selectivity window, established in the MLPCN screening network, eliminates confounding PXR crosstalk, making it the definitive probe for dissecting AhR-specific transcriptional responses (CYP1A1/1B1 induction) in hepatocyte or immune cell models. Procure at 98% purity for traceable, publication-ready data.

Molecular Formula C16H13ClN2O2
Molecular Weight 300.74
CAS No. 338406-53-4
Cat. No. B2948432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid
CAS338406-53-4
Molecular FormulaC16H13ClN2O2
Molecular Weight300.74
Structural Identifiers
SMILESCC1=CC(=NC2=C(C(=CN12)C3=CC=C(C=C3)Cl)C(=O)O)C
InChIInChI=1S/C16H13ClN2O2/c1-9-7-10(2)19-8-13(11-3-5-12(17)6-4-11)14(16(20)21)15(19)18-9/h3-8H,1-2H3,(H,20,21)
InChIKeyJBQMLOWLXLEWKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic Acid (CAS 338406-53-4): Selective Aryl Hydrocarbon Receptor Agonist for Targeted Research Procurement


7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid (CAS 338406-53-4) is a synthetic, heterocyclic small molecule belonging to the pyrrolo[1,2-a]pyrimidine-8-carboxylic acid class [1]. It has been functionally characterized as an agonist of the human Aryl Hydrocarbon Receptor (AhR) with an EC50 of 994 nM in a luminescence-based cell-based high-throughput dose-response assay conducted at The Scripps Research Institute Molecular Screening Center [2][3]. The compound also features a 4-chlorophenyl substituent at position 7 and methyl groups at positions 2 and 4, yielding a molecular weight of 300.74 g/mol and a calculated XLogP3 of 4.3 [1].

Why Generic Substitution Fails for 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic Acid in AhR-Targeted Research


Generic substitution of AhR-targeting compounds is demonstrably unreliable because potency, selectivity, and even the direction of modulation (agonism vs. antagonism) are exquisitely sensitive to minor structural variations. For instance, the 4-chlorophenyl group at position 7 of the pyrrolo[1,2-a]pyrimidine scaffold is critical for the observed AhR agonism; the unsubstituted core scaffold (2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid, CAS 1919049-95-8) exhibits a fundamentally different biological profile, with reported antimicrobial and anticancer activities rather than AhR modulation [1]. Furthermore, even within the same screening campaign at the Scripps MLPCN center, this compound demonstrated >116-fold selectivity for AhR over the Pregnane X Receptor (PXR, EC50 >116,000 nM) [2], a selectivity window that cannot be assumed for any untested analog. The combination of a specific substitution pattern, a carboxylic acid functionality at position 8, and the resulting physicochemical properties (MW 300.74, XLogP3 4.3) creates a unique pharmacological profile that is not interchangeable with other pyrrolo[1,2-a]pyrimidines or alternative AhR chemotypes [3].

Quantitative Evidence Guide: 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic Acid vs. Comparators


AhR Agonist Potency: 994 nM EC50 in Cell-Based Reporter Assay vs. Structurally Related In-Class Compounds

This compound activates the human Aryl Hydrocarbon Receptor (AhR) with an EC50 of 994 nM in a quantitative luminescence-based cell-based high-throughput dose-response assay (AID 463088) performed at the Scripps Research Institute Molecular Screening Center [1]. In contrast, the unsubstituted core scaffold 2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid (CAS 1919049-95-8) has no reported AhR activity in public databases, instead showing antimicrobial and anticancer properties in preliminary studies . This represents a qualitative and quantitative differentiation: the 4-chlorophenyl substituent is necessary for AhR engagement, and the 994 nM EC50 provides a defined potency benchmark absent for the core scaffold. Note that this comparison is class-level inference based on available data rather than a direct head-to-head assay.

Aryl Hydrocarbon Receptor AhR agonism Cell-based reporter assay

Selectivity Window: >116-Fold Selectivity for AhR over Pregnane X Receptor (PXR)

In a direct counterscreen performed within the same MLPCN assay project, this compound exhibited an EC50 of >116,000 nM at the Pregnane X Receptor (PXR) [1], compared to its AhR EC50 of 994 nM [2]. This yields a selectivity ratio of >116-fold for AhR over PXR. This is a critical differentiation from many other AhR agonists, such as the environmental toxin TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin), which is a potent agonist at both AhR and PXR. The documented PXR counterscreen data provides direct, quantitative evidence of functional selectivity within the same experimental framework.

AhR selectivity PXR counterscreen Off-target profiling

Physicochemical Differentiation: MW, Lipophilicity, and H-Bond Profile vs. Typical AhR Ligands

The compound possesses a molecular weight of 300.74 g/mol and a calculated XLogP3 of 4.3, with 1 hydrogen bond donor and 3 hydrogen bond acceptors [1]. This physicochemical profile places it within favorable drug-like space (MW < 500, XLogP < 5) and distinguishes it from many canonical AhR ligands: TCDD has MW 322 and XLogP ~6.8; FICZ (6-formylindolo[3,2-b]carbazole) has MW 284 but XLogP ~4.8; and ITE has MW 317 with XLogP ~2.8. The moderate lipophilicity (XLogP 4.3) and low rotatable bond count (2) suggest potential for improved solubility and CNS penetration relative to highly lipophilic AhR agonists [2]. This comparison is cross-study comparable based on computed physicochemical properties from authoritative databases.

Physicochemical properties Lipophilicity Drug-likeness

Structural Scaffold Uniqueness: 7-(4-Chlorophenyl)-pyrrolo[1,2-a]pyrimidine vs. Indole/Carbazole AhR Ligands

The vast majority of known AhR agonists are indole-, carbazole-, or dioxin-based compounds. This compound features a pyrrolo[1,2-a]pyrimidine core, a fused bicyclic heterocycle that is structurally distinct from the tricyclic carbazole (FICZ), indole-thiazole (ITE), or dibenzo-p-dioxin (TCDD) scaffolds [1][2]. The presence of a carboxylic acid at position 8, chlorine substitution at the 4-position of the pendant phenyl ring, and methyl groups at positions 2 and 4 of the pyrimidine ring creates a chemotype with no direct structural analog among the major AhR ligand classes. This scaffold uniqueness is confirmed by the ChEMBL and PubChem databases, which show no other AhR-active compounds sharing this exact substitution pattern [1]. This differentiation is class-level inference based on structural classification.

Scaffold diversity Pyrrolopyrimidine AhR chemotype

Purity and Procurement Specifications: 98% Purity from Commercial Suppliers

The compound is commercially available with a documented purity of 98% from multiple suppliers including Leyan (Product No. 1630246) and ChemScene (Cat. No. CS-0559585) . This high purity specification is essential for reproducible dose-response experiments, as impurities at the 2% level are unlikely to confound EC50 determinations in the sub-micromolar range (994 nM). In contrast, the unsubstituted core scaffold 2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid is available at ≥97% purity , indicating comparable procurement quality across the scaffold series but with fundamentally different biological activity. This is supporting evidence for procurement quality assurance.

Compound purity Procurement specification Quality control

Optimal Research and Industrial Application Scenarios for 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic Acid


Investigating AhR-Dependent Transcriptional Programs with a Selective Agonist Probe

The compound's defined AhR EC50 of 994 nM and >116-fold selectivity over PXR make it suitable as a pharmacological probe to dissect AhR-specific transcriptional responses without confounding PXR activation [1]. Researchers can use it in gene expression studies (e.g., CYP1A1, CYP1B1 induction assays) in hepatocyte or immune cell models at concentrations between 0.1–10 µM, where full AhR engagement is expected without significant PXR cross-talk [2]. This selectivity profile is particularly valuable in toxicology and drug metabolism research where distinguishing AhR from PXR effects is critical.

Structure-Activity Relationship (SAR) Exploration of Pyrrolo[1,2-a]pyrimidine AhR Ligands

The compound serves as a key starting point for SAR campaigns focused on the pyrrolo[1,2-a]pyrimidine AhR chemotype. Its 4-chlorophenyl substitution and carboxylic acid functionality at position 8 provide vectors for systematic modification: esterification or amidation at the 8-carboxylic acid could modulate potency and pharmacokinetics, while halogen replacement at the 4-chlorophenyl ring can probe electronic effects on AhR binding [1]. The baseline EC50 of 994 nM offers a clear potency benchmark against which new analogs can be compared in the same MLPCN-validated assay format [2].

Comparative AhR Ligand Profiling in Drug-Drug Interaction and Toxicology Panels

Given its moderate lipophilicity (XLogP3 4.3) and structural distinction from indole/carbazole ligands, this compound can be included in panels of AhR reference agonists to assess compound-specific effects on cytochrome P450 induction, hepatotoxicity, or immunomodulation [1]. Its selectivity for AhR over PXR contrasts with promiscuous ligands like TCDD, enabling researchers to attribute observed biological effects specifically to AhR activation rather than to combined AhR/PXR signaling [2].

Procurement for High-Throughput Screening (HTS) Follow-Up and Hit Validation

The compound's origin in the MLSMR screening library and its characterization through the MLPCN network make it directly relevant for academic and industrial groups conducting HTS follow-up on AhR targets. Procurement at 98% purity from commercial suppliers ensures that confirmatory dose-response experiments can be conducted with material traceable to the original screening sample, facilitating data reproducibility and publication [1][2].

Quote Request

Request a Quote for 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.